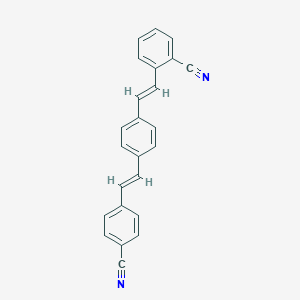

1-(2-Cyanostyryl)-4-(4-cyanostyryl)benzene

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2-[(E)-2-[4-[(E)-2-(4-cyanophenyl)ethenyl]phenyl]ethenyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16N2/c25-17-22-13-11-20(12-14-22)6-5-19-7-9-21(10-8-19)15-16-23-3-1-2-4-24(23)18-26/h1-16H/b6-5+,16-15+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQVQNTRMZCGXIB-ICYHVJMASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC2=CC=C(C=C2)C=CC3=CC=C(C=C3)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/C2=CC=C(C=C2)/C=C/C3=CC=C(C=C3)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13001-38-2 | |

| Record name | Benzonitrile, 2-[2-[4-[2-(4-cyanophenyl)ethenyl]phenyl]ethenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-[2-[4-[2-(4-cyanophenyl)vinyl]phenyl]vinyl]benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.562 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Technical Guide to 1,4-Bis(2-cyanostyryl)benzene

Abstract

This technical guide provides an in-depth analysis of 1,4-Bis(2-cyanostyryl)benzene, a prominent member of the cyanostilbene family of organic compounds. While the initial query concerned the asymmetric isomer 1-(2-Cyanostyryl)-4-(4-cyanostyryl)benzene (CAS No. 13001-38-2), this document will focus on the more extensively studied and commercially significant symmetric isomer, 1,4-Bis(2-cyanostyryl)benzene (CAS No. 13001-39-3) . This decision is based on the preponderance of available scientific literature, including detailed synthesis protocols and application data, which pertains to this specific ortho-substituted isomer. This guide offers a comprehensive overview of its chemical identity, physicochemical properties, a detailed synthesis protocol, characterization methods, and key applications in the field of organic electronics and materials science. It is intended for researchers, chemists, and materials scientists engaged in the development of advanced functional materials.

Compound Identification and Nomenclature

The compound 1,4-Bis(2-cyanostyryl)benzene is an aromatic organic compound characterized by a central benzene ring substituted at the 1 and 4 positions with two (E)-2-cyanostyryl groups.[1] The presence of extended π-conjugation across the molecule, coupled with the electron-withdrawing cyano (-CN) groups, imparts significant photophysical properties.[2]

Key Identifiers:

-

Symmetric Para Isomer CAS: 13001-40-6[7]

-

IUPAC Name: 2-[(E)-2-[4-[(E)-2-(2-cyanophenyl)ethenyl]phenyl]ethenyl]benzonitrile[3][8]

-

Common Synonyms: Benzonitrile, 2,2'-(p-phenylenedivinylene)di-; Fluorescent Brightener ER; KSB[3][9]

Caption: Structure of 1,4-Bis(2-cyanostyryl)benzene.

Physicochemical Properties

The compound is a crystalline solid at room temperature, typically appearing as a pale yellow to off-white powder.[1] Its extensive conjugated system is responsible for its strong absorption in the UV-visible region and its characteristic fluorescence.[6]

| Property | Value / Description | Source(s) |

| Physical Form | Fine crystalline solid | [1] |

| Color | Pale-yellow to yellow-brown | [1][4] |

| Molecular Weight | 332.4 g/mol | [3] |

| Solubility | Sparingly soluble in water (24 µg/L at 25°C) | [1][3] |

| Purity (Typical) | ≥95% | [4] |

| Stability | Stable under normal conditions; incompatible with strong oxidizing agents. | [7] |

Synthesis and Purification

The synthesis of 1,4-Bis(2-cyanostyryl)benzene is most effectively achieved via olefination reactions such as the Wittig, Knoevenagel, or Horner-Wadsworth-Emmons (HWE) reaction.[1] The HWE reaction is particularly favored as it often provides excellent (E)-stereoselectivity and the water-soluble phosphate byproduct is easily removed during workup.[10][11]

Field-Proven Protocol: Horner-Wadsworth-Emmons Synthesis

This two-step protocol involves the initial preparation of the phosphonate ylide (Arbuzov reaction) followed by the HWE olefination with terephthalaldehyde.

Step 1: Synthesis of Diethyl (2-cyanobenzyl)phosphonate

-

Reactor Setup: A three-neck round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. The system is flame-dried and maintained under a positive pressure of inert gas (N₂ or Ar). Causality: An inert atmosphere is crucial to prevent oxidation and moisture-sensitive side reactions.

-

Reagent Charging: Charge the flask with triethyl phosphite.

-

Reaction Initiation: Heat the triethyl phosphite to ~140°C. Slowly add 2-cyanobenzyl chloride via the dropping funnel over 2 hours.[9] Causality: Slow addition is necessary to control the exothermic reaction and prevent the formation of byproducts.

-

Reaction Completion: Maintain the reaction at 140°C for an additional 8-10 hours to ensure complete conversion.[9]

-

Purification: After cooling, the excess triethyl phosphite is removed by vacuum distillation. The resulting crude diethyl (2-cyanobenzyl)phosphonate is typically used in the next step without further purification.

Step 2: Synthesis of 1,4-Bis(2-cyanostyryl)benzene

-

Reactor Setup: In a separate inert-atmosphere reactor, dissolve the crude phosphonate from Step 1 in a polar aprotic solvent such as N,N-dimethylformamide (DMF).[9]

-

Ylide Formation: Cool the solution in an ice bath and add a strong base, such as sodium methoxide (30% in methanol), portion-wise with vigorous stirring.[9] Causality: The base deprotonates the phosphonate to form the nucleophilic phosphonate carbanion, the key reactive species in the HWE reaction.[10]

-

Aldehyde Addition: Add a solution of terephthalaldehyde in DMF to the reaction mixture, maintaining a low temperature.[9]

-

Reaction Progression: Allow the reaction to stir for 3 hours while gradually warming to room temperature.[9]

-

Precipitation & Isolation: Lower the reaction temperature to 35°C and hold for 3 hours, then cool further.[9] The product, being sparingly soluble, will precipitate from the solution. Adjust the pH to 7 to neutralize any remaining base.[9]

-

Purification: Collect the crude solid product by filtration. The product is then washed/recrystallized with a solvent like methanol to remove impurities.[9] The purified solid is dried in a vacuum oven to yield 1,4-Bis(2-cyanostyryl)benzene. A typical reported yield is ~92% with >98% purity.[9]

Caption: Horner-Wadsworth-Emmons synthesis workflow.

Characterization and Validation

To ensure the identity, purity, and structure of the synthesized compound, a suite of analytical techniques must be employed. This self-validating system is critical for confirming successful synthesis.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The ¹H NMR spectrum should show characteristic peaks for the aromatic and vinylic protons, with coupling constants for the vinylic protons confirming the E (trans) configuration.[12]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis will confirm the presence of key functional groups. Expect a sharp, strong absorption band around 2220-2230 cm⁻¹ corresponding to the C≡N stretch of the nitrile group.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition, matching the expected formula C₂₄H₁₆N₂.

-

Melting Point Analysis: A sharp melting point close to the literature value provides a good indication of the compound's purity.

Applications in Materials Science

The unique photophysical properties of 1,4-Bis(2-cyanostyryl)benzene make it a valuable material in organic electronics and photonics.[1][2]

Organic Light-Emitting Diodes (OLEDs)

The primary application is as a fluorescent emitter or dopant in OLEDs.[2] Its rigid, conjugated structure allows for efficient electroluminescence, typically producing a strong blue emission when excited by an external energy source.[1] The electron-accepting cyano groups can also enhance charge transport properties within the device, leading to improved overall performance.[2]

Caption: Role of the emitter in an OLED device.

Other Applications

-

Organic Photovoltaics (OPVs): The compound has been investigated for use in OPVs, where its electronic properties can contribute to improved energy conversion efficiencies.[2]

-

Fluorescent Brighteners: It is used as an optical brightening agent, absorbing UV light and re-emitting it as visible blue light, making materials appear whiter.[7][13]

-

Sensors: Its sensitivity to external stimuli makes it a candidate for use in chemosensors for detecting specific ions or molecules.[2]

-

Aggregation-Induced Emission (AIE): Cyanostilbene derivatives are known to exhibit Aggregation-Induced Emission, where they are weakly fluorescent in solution but become highly emissive in the aggregated or solid state, a valuable property for solid-state lighting and sensing applications.[14]

Safety and Handling

Comprehensive toxicological data for 1,4-Bis(2-cyanostyryl)benzene is limited.[1] It is prudent to handle the compound with standard laboratory precautions for synthetic organic materials. Potential exposure routes include inhalation, ingestion, and dermal contact.[1] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

References

-

Understanding 1,4-Bis(2-cyanostyryl)benzene (CAS 13001-39-3). (n.d.). Chemicals News. Retrieved January 13, 2026, from [Link]

- Process for preparing a mixture of 1-(2-chloro)styryl-4-(2-cyano) styrylbenzene and 1,4,-bis(2-cyanostyryl)benzene. (1997). Google Patents.

-

Cas 13001-39-3,1,4-Bis(2-cyanostyryl)benzene. (n.d.). LookChem. Retrieved January 13, 2026, from [Link]

-

Chemical structures of the bis(cyanostylyl)benzene derivatives studied. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

-

Horner–Wadsworth–Emmons reaction. (2023). Wikipedia. Retrieved January 13, 2026, from [Link]

-

Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 13, 2026, from [Link]

- Bisceglia, J. Á., & Orelli, L. R. (2012). Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. Current Organic Chemistry, 16(19), 2206-2230.

-

Theoretical insights into aggregation-induced emission of bis(cyanostyryl)pyrrole derivatives. (2024). Royal Society of Chemistry. Retrieved January 13, 2026, from [Link]

-

Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. (2012). ResearchGate. Retrieved January 13, 2026, from [Link]

-

Recent Progress in the Horner-Wadsworth-Emmons Reaction. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

-

This compound Manufacturers, Suppliers. (n.d.). GlobalChemMall. Retrieved January 13, 2026, from [Link]

-

Benzonitrile, 2,2'-(1,4-phenylenedi-2,1-ethenediyl)bis-. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]

-

Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. (2020). National Institutes of Health. Retrieved January 13, 2026, from [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. CAS # 13001-39-3, 1,4-Bis(2-cyanostyryl)benzene, Fluorescent Brightener ER - chemBlink [chemblink.com]

- 3. lookchem.com [lookchem.com]

- 4. 1,4-BIS(2-CYANOSTYRYL)BENZENE | 13001-39-3 [sigmaaldrich.com]

- 5. 13001-38-2 | CAS DataBase [m.chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. jnfuturechemical.com [jnfuturechemical.com]

- 8. Benzonitrile, 2,2'-(1,4-phenylenedi-2,1-ethenediyl)bis- | C24H16N2 | CID 6437806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1,4-Bis(2-cyanostyryl)benzene | 13001-39-3 [chemicalbook.com]

- 10. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 11. Wittig-Horner Reaction [organic-chemistry.org]

- 12. Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound, CasNo.13001-38-2 Beijing FLY Science & Tech. Co.; Ltd China (Mainland) [bjflychem.lookchem.com]

- 14. Theoretical insights into aggregation-induced emission of bis(cyanostyryl)pyrrole derivatives - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP01291G [pubs.rsc.org]

An In-depth Technical Guide to the Photophysical Properties of 1-(2-Cyanostyryl)-4-(4-cyanostyryl)benzene

Abstract

This technical guide provides a comprehensive examination of the photophysical characteristics of 1-(2-Cyanostyryl)-4-(4-cyanostyryl)benzene, a prominent member of the dicyanodistyrylbenzene family.[1] This class of molecules is of significant interest due to its extended π-conjugated system, which gives rise to unique optical properties, including strong fluorescence, solvatochromism, and aggregation-induced emission (AIE). This document details the synthetic pathways, explores the fundamental principles governing its light-absorbing and emitting behavior, provides robust experimental protocols for characterization, and discusses its potential applications in advanced materials science, particularly in optoelectronics and chemical sensing.

Introduction and Molecular Overview

This compound is a conjugated organic molecule with the chemical formula C₂₄H₁₆N₂ and a molecular weight of 332.4 g/mol .[2][3][4] Its structure features a central benzene ring connected to two cyanostyryl moieties, which consist of a styryl group (a vinylbenzene unit) substituted with a cyano (-CN) group.[1] The extended conjugation across the molecule is the primary determinant of its electronic and photophysical properties.

The strategic placement of electron-withdrawing cyano groups and the extensive delocalized electron system make this compound a versatile building block for photofunctional materials.[1] Its derivatives are widely explored for their utility as optical brighteners, components in organic light-emitting diodes (OLEDs), and as fluorescent probes for bioimaging.[2][3][5][6][7]

Synthesis Pathway: Constructing the Conjugated Backbone

The synthesis of this compound and its isomers is typically achieved through well-established carbon-carbon bond-forming reactions that create the crucial vinyl linkages.[1] A common and efficient strategy is a variation of the Horner-Wadsworth-Emmons reaction. This approach offers excellent control over the stereochemistry, predominantly yielding the thermodynamically stable E-isomer.

A representative synthesis for a related isomer, 1,4-bis(o-cyanostyryl)benzene, is outlined below, which illustrates the core chemical transformations involved.[8][9]

Diagram of Synthetic Workflow

Caption: Synthetic route for cyanostyrylbenzene derivatives.

Experimental Protocol: Synthesis of 1,4-bis(o-cyanostyryl)benzene[8][9]

-

Phosphonate Ester Synthesis:

-

In a closed reactor fitted with a reflux condenser, charge triethyl phosphite (e.g., 498.6 g) and p-xylene (1000 mL).

-

Heat the mixture to 140°C.

-

Slowly add a solution of o-cyanobenzyl chloride (e.g., 151.6 g) over 2 hours. The molar ratio of triethyl phosphite to the chloride should be approximately 3:1.

-

Maintain the reaction at 140°C for 10 hours after the addition is complete.

-

After the reaction, recover the excess triethyl phosphite and solvent via distillation.

-

Cool the resulting reaction mixture to room temperature (25-30°C).

-

-

Condensation Reaction:

-

Dissolve the crude phosphonate ester in N,N-dimethylformamide (DMF, 500 mL).

-

Under constant stirring, add terephthalaldehyde (e.g., 67 g) and a 30% sodium methoxide solution in methanol (e.g., 180 g) over 3 hours.

-

Allow the reaction to proceed for 3 hours, during which the temperature may rise. Cool to maintain a temperature of approximately 35°C.

-

After the incubation period, cool the mixture to 30°C and adjust the pH to 7 using a suitable acid.

-

-

Purification and Isolation:

-

Cool the neutralized mixture to 10-15°C to precipitate the crude product.

-

Collect the solid via centrifugation or filtration.

-

Purify the crude product by recrystallization from a suitable solvent like methanol.[1]

-

Dry the final product to obtain the purified 1,4-bis(o-cyanostyryl)benzene. This process typically yields a high-purity product (e.g., 98%) with a good yield (e.g., 92%).[8]

-

Core Photophysical Properties

The optical behavior of this compound is governed by its electronic structure, which is characterized by an extensive network of conjugated π-orbitals.

Electronic Absorption and Fluorescence Emission

The absorption spectrum of cyanostyrylbenzene derivatives is dominated by intense absorption bands in the ultraviolet to visible range (typically 350-450 nm).[1] These absorptions correspond to π–π* electronic transitions within the delocalized π-electron system.[1] Upon absorbing a photon, the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁).

From the excited state, the molecule can relax back to the ground state via several pathways. The most desirable pathway for photofunctional materials is fluorescence, the emission of a photon. This process is typically rapid, occurring on the nanosecond timescale. The emitted light is of lower energy (longer wavelength) than the absorbed light, a phenomenon known as the Stokes shift.

Solvatochromism: The Influence of Solvent Polarity

A key characteristic of many cyanostyrylbenzene derivatives is solvatochromism—the dependence of their absorption and, more dramatically, their emission spectra on the polarity of the surrounding solvent.[10] This effect arises from differential solvation of the ground and excited states of the molecule.

Often, the excited state (S₁) of these molecules possesses a larger dipole moment than the ground state (S₀). In polar solvents, the solvent molecules reorient around the excited-state dipole, lowering its energy. This stabilization of the excited state leads to a smaller energy gap for emission, resulting in a bathochromic (red) shift in the fluorescence spectrum as solvent polarity increases. This property is invaluable for creating chemical sensors that report on the local polarity of their environment.

Aggregation-Induced Emission (AIE): Shining Brightly Together

Many cyanostilbene derivatives are classic examples of molecules exhibiting Aggregation-Induced Emission (AIE).[11][12] In dilute solutions, these molecules may be weakly fluorescent. The phenyl and vinyl groups within the molecule can undergo low-frequency rotational and vibrational motions, providing efficient non-radiative pathways for the excited state to decay back to the ground state without emitting light.

However, in the aggregated state (e.g., in a poor solvent, as nanoparticles, or in the solid state), these intramolecular rotations are physically hindered.[13] This Restriction of Intramolecular Rotation (RIR) blocks the non-radiative decay channels, forcing the excited state to decay radiatively. The result is a dramatic increase in fluorescence quantum yield, causing the aggregates to fluoresce brightly.[5][11]

Diagram of the AIE Mechanism

Caption: Mechanism of Aggregation-Induced Emission (AIE).

Summary of Photophysical Data

The following table summarizes typical photophysical properties for dicyanodistyrylbenzene derivatives. Note: Specific values for the this compound isomer may vary.

| Property | Typical Value/Observation | Significance |

| Absorption Max (λabs) | 370 - 420 nm | Corresponds to the S₀ → S₁ (π-π*) transition. |

| Emission Max (λem) | 450 - 550 nm | Color of emitted light (blue to yellow-green). |

| Stokes Shift | 50 - 100 nm | Indicates structural relaxation in the excited state. |

| Fluorescence Quantum Yield (ΦF) | Low in solution (<0.1), High in aggregate/solid state (>0.5) | Efficiency of light emission; hallmark of AIE. |

| Excited-State Lifetime (τ) | 1 - 5 ns | Timescale of the fluorescence decay process. |

| Solvatochromic Shift | Significant red-shift in emission with increasing solvent polarity. | Indicates a more polar excited state.[10] |

Standardized Experimental Characterization

To accurately assess the photophysical properties of this compound, a series of standardized spectroscopic experiments are required.

Protocol 1: Steady-State Absorption and Fluorescence Spectroscopy

-

Sample Preparation: Prepare dilute solutions (ca. 1 x 10⁻⁵ M) of the compound in a range of solvents of varying polarity (e.g., hexane, toluene, chloroform, THF, acetonitrile, ethanol).

-

Absorption Measurement: Record the UV-Visible absorption spectrum for each solution using a dual-beam spectrophotometer from approximately 300 nm to 600 nm. Use the pure solvent as a reference blank.

-

Fluorescence Measurement:

-

Using a spectrofluorometer, excite each sample at its absorption maximum (λmax, abs).

-

Record the emission spectrum from a wavelength slightly longer than the excitation wavelength to ~700 nm.

-

Ensure the absorbance of the solution at the excitation wavelength is below 0.1 to avoid inner filter effects.

-

Protocol 2: Relative Fluorescence Quantum Yield (ΦF) Determination

-

Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield and an absorption/emission profile that overlaps with the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54).

-

Data Acquisition:

-

Prepare a series of solutions of both the sample and the standard with absorbances ranging from 0.02 to 0.1 at the excitation wavelength.

-

Measure the absorption and integrated fluorescence intensity for each solution.

-

-

Calculation: Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The slope of these plots is proportional to the quantum yield. Calculate the sample's quantum yield (Φsample) using the following equation:

Φsample = Φstd * (Slopesample / Slopestd) * (nsample² / nstd²)

where Φ is the quantum yield, Slope is the slope from the intensity vs. absorbance plot, and n is the refractive index of the solvent used for the sample and standard.

Protocol 3: AIE Property Investigation[11][12]

-

System Setup: Prepare a stock solution of the compound in a good solvent where it is highly soluble and non-emissive (e.g., Tetrahydrofuran, THF).

-

Titration: In a series of cuvettes, prepare mixtures of the THF stock solution with a poor solvent (e.g., water) in varying volume fractions (fw), from 0% to 99% water.

-

Measurement: For each THF/water mixture, record the fluorescence emission spectrum (exciting at λmax, abs).

-

Analysis: Plot the peak fluorescence intensity as a function of the water fraction (fw). A sharp increase in intensity at a critical water fraction is indicative of aggregation-induced emission.

Applications and Future Outlook

The unique photophysical profile of this compound and its derivatives makes them highly promising for several advanced applications:

-

Optical Brightening Agents (OBAs): Their ability to absorb UV light and emit blue light makes them ideal for use in textiles and polymers to make materials appear whiter and brighter.[2][3][6]

-

Organic Electronics: The high solid-state fluorescence quantum yield is a critical requirement for efficient emissive layers in Organic Light-Emitting Diodes (OLEDs) for displays and solid-state lighting.[7]

-

Sensing and Diagnostics: The sensitivity of their fluorescence to the local environment (solvatochromism and AIE) can be harnessed to develop fluorescent probes for detecting analytes, monitoring changes in polarity, or visualizing cellular structures in bioimaging.[5][13]

Conclusion

This compound represents a fascinating class of photofunctional molecules. Its properties are a direct consequence of its extended π-conjugated structure, modulated by the presence of cyano substituents. The phenomena of strong solid-state emission, solvatochromism, and aggregation-induced emission are not merely academic curiosities but are the very characteristics that enable its use in a wide array of practical technologies. A thorough understanding and characterization of these photophysical properties, as outlined in this guide, are essential for the rational design and successful implementation of next-generation optical materials.

References

-

Sarkar, A., et al. (n.d.). Aggregation-enhanced two-photon absorption and up-converted fluorescence of quadrupolar 1,4-bis(cyanostyryl)benzene derivatives showing solvatochromic fluorescence. Journal of Materials Chemistry. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

Mondal, S., et al. (2025). Cyanostyryl‐Guanidiniocarbonyl‐Pyrrole Amphiphiles: From Aggregation‐Induced Emission to Photodimerization, Self‐Assembly, and Bioimaging. ChemistryPlusLust. Retrieved from [Link]

-

MDPI. (2024). Aggregation-Induced Emission-Active Cyanostilbene-Based Liquid Crystals: Self-Assembly, Photophysical Property, and Multiresponsive Behavior. Molecules. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Aggregation-Induced Emission-Active Cyanostilbene-Based Liquid Crystals: Self-Assembly, Photophysical Property, and Multiresponsive Behavior. PubMed. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Enhanced photostability of aggregation induced emission by hydrophobic groups. PubMed. Retrieved from [Link]

-

ResearchGate. (2024). Exploring solvatochromism: a comprehensive analysis of research data of the solvent-solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis and Solvatochromism of Substituted 4-(Nitrostyryl)phenolate Dyes. Retrieved from [Link]

-

Journal of Materials Chemistry C. (n.d.). Effect of cyano-substitution in distyrylbenzene derivatives on their fluorescence and electroluminescence properties. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | 13001-38-2 [chemicalbook.com]

- 3. This compound | 13001-38-2 [amp.chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. Cyanostyryl‐Guanidiniocarbonyl‐Pyrrole Amphiphiles: From Aggregation‐Induced Emission to Photodimerization, Self‐Assembly, and Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound, CasNo.13001-38-2 Beijing FLY Science & Tech. Co.; Ltd China (Mainland) [bjflychem.lookchem.com]

- 7. Effect of cyano-substitution in distyrylbenzene derivatives on their fluorescence and electroluminescence properties - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 8. 1,4-Bis(2-cyanostyryl)benzene synthesis - chemicalbook [chemicalbook.com]

- 9. 1,4-Bis(2-cyanostyryl)benzene | 13001-39-3 [chemicalbook.com]

- 10. Aggregation-enhanced two-photon absorption and up-converted fluorescence of quadrupolar 1,4-bis(cyanostyryl)benzene derivatives showing solvatochromic fluorescence - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. Aggregation-Induced Emission-Active Cyanostilbene-Based Liquid Crystals: Self-Assembly, Photophysical Property, and Multiresponsive Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Enhanced photostability of aggregation induced emission by hydrophobic groups - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Architectural Significance of Cyanostyrylbenzenes

An In-depth Technical Guide to the Molecular Structure, Synthesis, and Application of 1-(2-Cyanostyryl)-4-(4-cyanostyryl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of this compound, a member of the dicyanodistyrylbenzene family. This document delves into the molecule's core structural features, established synthetic pathways, and detailed characterization methodologies. We explore its significant photophysical properties, such as fluorescence and aggregation-induced emission, which underpin its applications in materials science. Furthermore, we critically examine its potential in drug development, discussing the role of the cyanostyryl scaffold as a pharmacophore, its documented anti-proliferative activities, and the essential considerations for cytotoxicity. This guide is intended to serve as a foundational resource for researchers engaged in the fields of medicinal chemistry, materials science, and organic electronics, providing both theoretical insights and practical, field-proven protocols.

Distyrylbenzenes are a class of photoactive organic compounds extensively studied for their applications in organic light-emitting diodes (OLEDs), chemical sensors, and solar cells.[1] Their molecular architecture, characterized by a central benzene ring linked to two styryl moieties, creates an extended π-conjugated system responsible for their unique electronic and photophysical properties. The introduction of functional groups, such as the nitrile (-C≡N) group, onto the styryl wings dramatically modulates these properties.

The subject of this guide, this compound (CAS No: 13001-38-2), is a specific isomer within the dicyanodistyrylbenzene family.[2][3] Its structure is notable for the asymmetric placement of the electron-withdrawing cyano groups—one at the ortho (2-) position and the other at the para (4-) position of the terminal phenyl rings. This asymmetry distinguishes it from its more common isomer, 1,4-bis(4-cyanostyryl)benzene, and imparts a unique set of steric and electronic characteristics that influence its molecular packing, photophysical behavior, and biological interactions.[4]

In medicinal chemistry, the nitrile group is a powerful pharmacophore, known to act as a bioisostere for hydroxyl or carboxyl groups and participate in crucial hydrogen bonding interactions within protein binding domains.[5] Various styrylbenzene derivatives have demonstrated significant potential as anticancer agents, making this molecular scaffold a compelling starting point for drug discovery initiatives.[6][7] This guide will provide the technical foundation necessary to synthesize, characterize, and evaluate this promising molecule.

Synthesis and Purification

The construction of the this compound backbone is typically achieved through robust carbon-carbon bond-forming reactions that offer control over the stereochemistry of the vinyl linkages.[2] The Wittig-Horner reaction is a preferred method, valued for its high yield and stereoselectivity, generally favoring the formation of the thermodynamically stable (E,E)- or trans-trans-isomer.

The overall synthetic strategy involves a double Wittig-Horner condensation between terephthalaldehyde and two different phosphonate ylides, one derived from 2-cyanobenzyl chloride and the other from 4-cyanobenzyl chloride. A more streamlined approach, detailed below, uses a two-step process starting with the phosphonate derived from o-cyanobenzyl chloride.

Caption: Figure 1. Simplified Wittig-Horner synthesis pathway.

Causality Behind Experimental Choices

-

Reaction Type: The Wittig-Horner reaction is chosen over the classical Wittig reaction because the resulting phosphonate byproduct is water-soluble, simplifying purification compared to the often-problematic triphenylphosphine oxide byproduct.

-

Reagents: 2-Cyanobenzyl chloride is first converted to its diethyl phosphonate derivative via the Arbuzov reaction with triethyl phosphite.[8] Terephthalaldehyde serves as the central dialdehyde core.

-

Base and Solvent: A strong base like sodium methoxide (NaOMe) or potassium tert-butoxide is required to deprotonate the phosphonate, forming the reactive ylide.[9] Anhydrous dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction, effectively solvating the ionic intermediates.[10]

-

Temperature: The condensation is often initiated at a low temperature (0-5°C) to control the exothermic reaction and then allowed to proceed at room temperature or with gentle heating to ensure completion.[8]

Protocol: Synthesis of 1,4-bis(o-cyanostyryl)benzene (as a representative example)

Note: This is a representative protocol for a related isomer, which can be adapted.

-

Phosphonate Synthesis (Arbuzov Reaction): In a flame-dried, three-neck flask under an inert atmosphere (N2), add triethyl phosphite (3 molar equivalents). Heat the flask to 140°C.[11] Slowly add o-cyanobenzyl chloride (1 molar equivalent) dropwise over 2 hours.[11] Maintain the reaction at temperature for an additional 10 hours.

-

Purification: After cooling, recover excess triethyl phosphite via vacuum distillation. The remaining crude diethyl (2-cyanobenzyl)phosphonate can often be used directly in the next step.

-

Condensation (Wittig-Horner Reaction): Dissolve the crude phosphonate (2 molar equivalents) and terephthalaldehyde (1 molar equivalent) in anhydrous DMF.[8][10] Cool the solution in an ice bath.

-

Base Addition: Add a 30% solution of sodium methoxide in methanol portion-wise, keeping the temperature below 10°C.[10]

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours. The formation of a precipitate is expected.

-

Workup and Purification: Quench the reaction by pouring the mixture into water. Collect the solid precipitate by suction filtration. Wash the solid extensively with water and then with cold methanol to remove impurities.[12] The crude product, a pale yellow solid, can be further purified by recrystallization from a suitable solvent like DMF or by column chromatography on silica gel.[12] Purity should be confirmed by analytical techniques.

Structural Elucidation and Physicochemical Properties

The definitive structure of this compound is confirmed through a combination of spectroscopic techniques. The molecule's key features include the central 1,4-disubstituted benzene ring, two vinylene bridges (-CH=CH-), and terminal benzonitrile groups at the 2- and 4-positions.

Caption: Figure 2. 2D representation of the (E,E)-isomer.

Spectroscopic Characterization

A full structural confirmation relies on the following analytical data, with typical values summarized in Table 1.

-

¹H NMR: The proton NMR spectrum is complex but highly informative. Key signals include doublets for the vinylic protons with a large coupling constant (J ≈ 15-16 Hz), confirming the trans (E) configuration of the double bonds. Aromatic protons will appear in distinct regions corresponding to the central benzene ring and the two terminal, differently substituted phenyl rings.

-

¹³C NMR: The carbon spectrum will show signals for the sp² hybridized carbons of the aromatic rings and vinyl groups, as well as the characteristic signal for the nitrile carbon (C≡N) around 118-120 ppm.

-

FTIR: The infrared spectrum provides functional group information. A sharp, strong absorption band around 2220-2230 cm⁻¹ is definitive for the C≡N stretch. Bands in the 1600-1450 cm⁻¹ region correspond to aromatic C=C stretching, and a peak around 960-970 cm⁻¹ is characteristic of the C-H out-of-plane bending of a trans-disubstituted alkene.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight and elemental composition (C₂₄H₁₆N₂).[13]

-

UV-Visible Spectroscopy: The molecule exhibits strong absorption in the UV region, typically between 350-400 nm, arising from π–π* electronic transitions within the extended conjugated system.[2]

| Property | Typical Value / Observation | Reference |

| Molecular Formula | C₂₄H₁₆N₂ | [2][13] |

| Molecular Weight | 332.4 g/mol | [2] |

| Appearance | Pale yellow to light green solid | [14] |

| Melting Point | 181-186 °C | [3] |

| Solubility | Insoluble in water; slightly soluble in chloroform, DCM, ethyl acetate | [3] |

| ¹H NMR (CDCl₃) | Vinylic protons (δ ≈ 7.0-7.8 ppm, J ≈ 16 Hz); Aromatic protons (δ ≈ 7.5-8.0 ppm) | [15] |

| FTIR (KBr, cm⁻¹) | ~2225 (C≡N stretch); ~965 (trans C-H bend); ~1600 (Aromatic C=C) | |

| UV-Vis (λmax) | ~370-380 nm in solution | [16] |

Table 1: Summary of Physicochemical and Spectroscopic Data.

Photophysical Properties: A Tale of Light and Aggregation

The photophysical behavior of distyrylbenzene derivatives is central to their application in optoelectronics.[17] The presence and position of the cyano groups are critical in fine-tuning these properties.[4]

-

Absorption and Emission: The extended conjugation allows for strong absorption of UV light, promoting an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).[16] Subsequent relaxation leads to fluorescence, typically emitting in the blue-green region of the visible spectrum. The electron-withdrawing nature of the cyano groups can lower the LUMO energy level, leading to a bathochromic (red) shift in both absorption and emission spectra compared to the unsubstituted parent molecule.[16]

-

Aggregation-Induced Emission (AIE): Many planar, conjugated molecules suffer from aggregation-caused quenching (ACQ) in the solid state or in poor solvents, where π-π stacking leads to non-radiative decay pathways. However, certain cyanostilbene derivatives exhibit the opposite phenomenon: Aggregation-Induced Emission (AIE).[15][18] In the aggregated state (e.g., as nanoparticles in an aqueous medium), the restriction of intramolecular rotations (RIR) blocks non-radiative decay channels, forcing the excited molecules to relax via fluorescence, thus enhancing the emission intensity.[2][17] This property is highly valuable for developing solid-state lighting devices and biological sensors.

-

Solvatochromism: The emission wavelength of these compounds can be sensitive to solvent polarity, a phenomenon known as solvatochromism. This occurs if the molecule has a significant dipole moment that changes upon photoexcitation, leading to differential stabilization of the ground and excited states by polar solvents.

| Photophysical Parameter | Typical Value Range | Significance | Reference |

| Absorption Max (λabs) | 370 - 390 nm | Corresponds to the π-π* transition energy | [16] |

| Emission Max (λem) | 450 - 490 nm | Determines the color of emitted light | [16] |

| Fluorescence Quantum Yield (Φf) | Variable (can be high in solid state) | Efficiency of the fluorescence process | [4][16] |

| Fluorescence Lifetime (τ) | Nanoseconds (ns) | Duration of the excited state | [16] |

Table 2: Representative Photophysical Properties.

Applications in Drug Development and Materials Science

Rationale in Medicinal Chemistry

The cyanostyrylbenzene scaffold is an attractive platform for drug design. Several derivatives have shown potent biological activity, particularly as anticancer agents.[6][7]

-

Mechanism of Action: Many styrylbenzene compounds, like the natural product resveratrol, are known to interact with multiple biological targets. Some derivatives have been shown to inhibit tubulin polymerization, arresting cancer cells in the G2/M phase of the cell cycle and inducing apoptosis.[7]

-

The Nitrile Pharmacophore: The cyano group is a key feature. It is a potent hydrogen bond acceptor and can serve as a bioisosteric replacement for other functional groups.[5] Its inclusion can enhance binding affinity to target proteins and improve metabolic stability. Recently, a cyanostyryl-containing quinazolinone was discovered as a promising antibiotic against methicillin-resistant Staphylococcus aureus (MRSA) by inhibiting penicillin-binding proteins.[19]

Cytotoxicity and Preclinical Considerations

A critical aspect of developing any styrylbenzene derivative for therapeutic use is a thorough evaluation of its cytotoxicity. While potent anti-proliferative activity against cancer cells is desired, selectivity is paramount.[6]

-

Selective Toxicity: Promising drug candidates must exhibit significantly higher toxicity towards cancer cells compared to normal, healthy cells. Studies on related (Z)-styrylbenzene derivatives have identified compounds with a selectivity index over 10,000-fold for certain cancer cell lines compared to normal cell lines.[6]

-

Genotoxicity: Beyond general cytotoxicity, it is essential to assess whether a compound can cause DNA damage (genotoxicity), which can lead to long-term adverse effects. Assays like the micronucleus test are standard for this evaluation.[20] The potential for phototoxicity, given the photoactive nature of the molecule, should also be considered.

Applications in Materials Science

The primary application of this compound and its isomers is as fluorescent whitening agents (FWAs) or optical brighteners in textiles and polymers.[8][21] Their ability to absorb UV light and re-emit it as blue light makes white materials appear brighter. The AIE properties of related compounds also make them excellent candidates for:

-

Organic Light-Emitting Diodes (OLEDs): As efficient solid-state emitters.[4][22]

-

Fluorescent Sensors: For detecting metal ions or other analytes through fluorescence quenching or enhancement.[18]

Key Experimental Protocols

Cytotoxicity Screening: MTT Assay

This protocol provides a standard method for assessing the in vitro cytotoxicity of a compound against a panel of cell lines. The assay measures the metabolic activity of viable cells.

Caption: Figure 3. Workflow for a standard MTT cytotoxicity assay.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., HepG2, MGC-803) and a non-cancerous control cell line (e.g., L-02) into 96-well plates at an appropriate density and allow them to attach overnight.[6]

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations. Replace the old medium in the wells with the medium containing the test compound. Include vehicle controls (DMSO only) and untreated controls.

-

Incubation: Incubate the plates for 48 or 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondrial reductase will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., 150 µL of DMSO) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (on a log scale) and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.[6]

Conclusion and Future Outlook

This compound represents a fascinating molecular scaffold with a dual identity. Its robust photophysical properties, driven by an extended π-system and modulated by asymmetrically placed cyano groups, secure its role in the development of advanced organic materials for optoelectronic applications. Simultaneously, its structural motifs align with those of known biologically active compounds, presenting a compelling case for its exploration in drug discovery, particularly in oncology and infectious diseases.

Future research should focus on a more profound understanding of its structure-activity relationships. The synthesis of a broader library of isomers and derivatives, coupled with systematic screening, will be crucial for optimizing both its emission properties for materials science and its therapeutic index for medicinal applications. In particular, a comprehensive evaluation of its ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicological profile is a necessary next step to validate its potential as a preclinical drug candidate. The insights and protocols provided in this guide offer a solid foundation for these future endeavors.

References

-

Kuznetsova, N. A., et al. (2021). Photoprocesses in Bis-Diethylamino Derivatives of 1,4- and 1,3-Distyrylbenzene. Molecules, 26(15), 4483. Available at: [Link]

-

Romero-García, J., et al. (2019). Spectroscopic and Time-Dependent DFT Study of the Photophysical Properties of Substituted 1,4-Distyrylbenzenes. The Journal of Physical Chemistry A, 123(30), 6443–6454. Available at: [Link]

-

Furusho, D., & Tomita, I. (2023). Synthesis, Structures, and Aggregation-Induced Emission Properties of Distyrylbenzene Derivatives Containing Fluorine Groups. The Journal of Organic Chemistry, 88(21), 15295–15303. Available at: [Link]

- Google Patents. (n.d.). CN1009551B - Synthesis of fluorescent dye 1, 4-bis (o-cyanostyryl) benzene.

-

Sandeep, C. S., et al. (2016). Effect of cyano-substitution in distyrylbenzene derivatives on their fluorescence and electroluminescence properties. Journal of Materials Chemistry C, 4(13), 2549-2558. Available at: [Link]

-

Zhang, T. (2021). Styrylbenzene and Phenyleneethynylene Derivatives: Synthesis, Properties and Their Application in Fluorescent Sensor Field. Heidelberg University. Available at: [Link]

-

Wang, L., et al. (2016). Synthesis and characterisation of (Z)-styrylbenzene derivatives as potential selective anticancer agents. Scientific Reports, 6, 22602. Available at: [Link]

-

PubMed. (n.d.). Synthesis and Characterisation of (Z)-styrylbenzene Derivatives as Potential Selective Anticancer Agents. Available at: [Link]

- Google Patents. (n.d.). KR970007343B1 - Process for preparing a mixture of 1-(2-chloro)styryl-4-(2-cyano) styrylbenzene and 1,4,-bis(2-cyanostyryl)benzene.

-

Li, Y., et al. (2018). Photophysical/Chemistry Properties of Distyryl-BODIPY Derivatives: An Experimental and Density Functional Theoretical Study. The Journal of Physical Chemistry A, 122(25), 5574–5579. Available at: [Link]

-

Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. Available at: [Link]

-

ResearchGate. (n.d.). Role of Cyano-Substitution in Distyrylbenzene Derivatives on the Fluorescence and Electroluminescence Properties. Available at: [Link]

-

Wang, Y., et al. (2022). Aggregation-Induced Emission-Active Cyanostilbene-Based Liquid Crystals: Self-Assembly, Photophysical Property, and Multiresponsive Behavior. Molecules, 27(21), 7578. Available at: [Link]

-

de Fátima, Â., et al. (2014). Cytotoxicity and genotoxicity of stilbene derivatives in CHO-K1 and HepG2 cell lines. Toxicology in Vitro, 28(4), 559-565. Available at: [Link]

-

GlobalChemMall. (n.d.). This compound. Available at: [Link]

-

Beijing FLY Science & Tech. Co.; Ltd. (n.d.). This compound CAS NO.13001-38-2. Available at: [Link]

-

Wu, J. M., et al. (2001). Synthesis and cytotoxicity of artemisinin derivatives containing cyanoarylmethyl group. European Journal of Medicinal Chemistry, 36(5-6), 469-479. Available at: [Link]

-

Lastochkin, E., et al. (2015). Discovery of antibiotic (E)-3-(3-carboxyphenyl)-2-(4-cyanostyryl)quinazolin-4(3H)-one. Journal of the American Chemical Society, 137(7), 2447-2450. Available at: [Link]

-

Rodríguez-López, J., et al. (2022). Cytotoxicity and Genotoxicity of Azobenzene-Based Polymeric Nanocarriers for Phototriggered Drug Release and Biomedical Applications. Polymers, 14(15), 3123. Available at: [Link]

-

Al-Hourani, B. J. (2018). Squaryl molecular metaphors – application to rational drug design and imaging agents. Future Medicinal Chemistry, 10(1), 87-111. Available at: [Link]

-

Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. Available at: [Link]

-

PubChem. (n.d.). Benzonitrile, 2,2'-(1,4-phenylenedi-2,1-ethenediyl)bis-. Available at: [Link]

Sources

- 1. Photoprocesses in Bis-Diethylamino Derivatives of 1,4- and 1,3-Distyrylbenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. This compound | 13001-38-2 [chemicalbook.com]

- 4. Effect of cyano-substitution in distyrylbenzene derivatives on their fluorescence and electroluminescence properties - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 5. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and characterisation of (Z)-styrylbenzene derivatives as potential selective anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and characterisation of (Z)-styrylbenzene derivatives as potential selective anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CN1009551B - Synthesis of fluorescent dye 1, 4-bis (o-cyanostyryl) benzene - Google Patents [patents.google.com]

- 9. 1,4-Bis(4-cyanostyryl)benzene synthesis - chemicalbook [chemicalbook.com]

- 10. 1,4-Bis(2-cyanostyryl)benzene synthesis - chemicalbook [chemicalbook.com]

- 11. 1,4-Bis(2-cyanostyryl)benzene | 13001-39-3 [chemicalbook.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. guidechem.com [guidechem.com]

- 14. This compound, CasNo.13001-38-2 Beijing FLY Science & Tech. Co.; Ltd China (Mainland) [bjflychem.lookchem.com]

- 15. Aggregation-Induced Emission-Active Cyanostilbene-Based Liquid Crystals: Self-Assembly, Photophysical Property, and Multiresponsive Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Spectroscopic and Time-Dependent DFT Study of the Photophysical Properties of Substituted 1,4-Distyrylbenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Styrylbenzene and Phenyleneethynylene Derivatives: Synthesis, Properties and Their Application in Fluorescent Sensor Field - heiDOK [archiv.ub.uni-heidelberg.de]

- 19. Discovery of antibiotic (E)-3-(3-carboxyphenyl)-2-(4-cyanostyryl)quinazolin-4(3H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. globalchemmall.com [globalchemmall.com]

- 22. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Synthesis of 1-(2-Cyanostyryl)-4-(4-cyanostyryl)benzene

Abstract

This technical guide provides an in-depth exploration of the synthetic pathways for 1-(2-Cyanostyryl)-4-(4-cyanostyryl)benzene, a prominent distyrylbenzene derivative known for its applications as a fluorescent brightener and in organic electronics.[1][2][3] This document is intended for researchers, chemists, and professionals in drug development and materials science. We will dissect the prevalent synthetic strategies, focusing on the Horner-Wadsworth-Emmons (HWE) reaction as the primary and most efficient route. Alternative methods, including the Wittig reaction and Knoevenagel condensation, will also be discussed to provide a comprehensive overview. The causality behind experimental choices, detailed step-by-step protocols, and a comparative analysis of the methodologies are presented to ensure scientific integrity and practical applicability.

Introduction: The Molecule and Its Significance

This compound, with the chemical formula C₂₄H₁₆N₂ and a molecular weight of 332.4 g/mol , is a symmetrical molecule characterized by a central benzene ring substituted at the 1 and 4 positions with cyanostyryl groups.[1][4] Its extended π-conjugated system is responsible for its strong fluorescence, making it highly valuable as a fluorescent whitening agent for synthetic fibers like polyester.[5][6] Beyond this traditional application, its photoluminescent properties make it a compound of interest for research in organic light-emitting diodes (OLEDs) and other areas of organic electronics.[3] The synthesis of this molecule, therefore, is of significant industrial and academic importance, demanding routes that are efficient, scalable, and produce a high-purity product.

Primary Synthesis Pathway: The Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is the preferred method for synthesizing this compound due to its high yield, excellent stereoselectivity for the desired (E)-alkenes, and the operational simplicity of removing byproducts.[7][8][9] The reaction involves the olefination of an aldehyde (terephthalaldehyde) with a stabilized phosphonate carbanion.[7][10]

Mechanistic Rationale

The HWE reaction proceeds in two main stages: the formation of the phosphonate reagent and the subsequent olefination.

-

Arbuzov Reaction: The key phosphonate intermediate, diethyl (2-cyanobenzyl)phosphonate, is synthesized via the Arbuzov reaction. This involves the reaction of o-cyanobenzyl chloride with triethyl phosphite. The nucleophilic phosphite attacks the electrophilic benzylic carbon, displacing the chloride ion. A subsequent dealkylation of the resulting phosphonium salt, typically by the displaced chloride ion, yields the stable phosphonate ester.

-

Olefination: The phosphonate's α-proton is acidic due to the electron-withdrawing effects of both the phosphonate and the cyano groups. A strong base, such as sodium methoxide, deprotonates this position to generate a highly nucleophilic phosphonate carbanion.[7] This carbanion then performs a nucleophilic attack on the carbonyl carbons of terephthalaldehyde. The resulting betaine intermediate rapidly rearranges into a four-membered oxaphosphetane ring. This ring intermediate is unstable and collapses, eliminating a water-soluble dialkyl phosphate salt and forming the thermodynamically stable (E)-alkene C=C bond.[7][10] The formation of the stable phosphate byproduct is a significant driving force for the reaction.

Workflow for HWE Synthesis

Caption: A flowchart of the HWE synthesis process.

Detailed Experimental Protocol

The following protocol is adapted from a high-yield industrial synthesis method and provides a self-validating system for achieving the target compound with high purity.[11]

Part A: Synthesis of Diethyl (2-cyanobenzyl)phosphonate

-

Reactor Setup: Charge a closed reactor equipped with a magnetic stirrer and reflux condenser with triethyl phosphite (498.6 g) and p-xylene (1000 mL).

-

Heating: Heat the mixture to 140°C under atmospheric pressure.

-

Reagent Addition: Slowly add a solution of o-cyanobenzyl chloride (151.6 g) over 2 hours. The molar ratio of triethyl phosphite to o-cyanobenzyl chloride should be approximately 3:1 to ensure complete conversion of the chloride.

-

Reaction: Maintain the reaction at 140°C for 10 hours after the addition is complete.

-

Solvent Recovery: After the reaction, distill the mixture to recover excess triethyl phosphite and the p-xylene solvent for reuse.

-

Intermediate Isolation: Cool the resulting reaction mixture (the phosphonate product) to 25-30°C.

Part B: Synthesis of this compound

-

Dissolution: Dissolve the crude diethyl (2-cyanobenzyl)phosphonate from Part A in N,N-dimethylformamide (DMF, 500 mL).

-

Condensation: To this solution, add terephthalaldehyde (67 g) and a 30% sodium methoxide solution in methanol (180 g) under constant stirring. The addition should be controlled to maintain the temperature.

-

Reaction Incubation: After addition, allow the reaction to proceed for 3 hours. The temperature will naturally drop; maintain it at or below 35°C.

-

Work-up: After 3 hours, cool the mixture to 30°C and adjust the pH to 7 using a suitable acid (e.g., dilute HCl).

-

Precipitation & Isolation: Further cool the neutralized mixture to 10-15°C to precipitate the product. Isolate the crude solid via centrifugation or filtration.

-

Purification: The crude product is refined by washing/recrystallizing with methanol. The purified solid is then centrifuged/filtered again and dried to yield the final product.

Expected Outcome: This procedure reliably produces 1,4-bis(o-cyanostyryl)benzene with a yield of approximately 92% and a purity of 98%.[11]

Alternative Synthetic Pathways

While the HWE reaction is often superior, other classical olefination reactions can also be employed. Understanding these alternatives provides flexibility in reagent choice and synthetic strategy.

The Wittig Reaction

The Wittig reaction is a foundational method for converting aldehydes and ketones into alkenes.[12][13] It utilizes a phosphorus ylide (a Wittig reagent) instead of a phosphonate.[14]

Mechanistic Principles: The synthesis begins with the preparation of a phosphonium salt, typically by reacting triphenylphosphine with o-cyanobenzyl chloride in an Sₙ2 reaction.[14] This salt is then deprotonated with a strong base (e.g., n-butyllithium or sodium hydride) to form the phosphonium ylide.[14][15] The ylide, a species with adjacent positive and negative charges, acts as a potent carbon nucleophile.[16] It attacks the carbonyl of terephthalaldehyde, leading to a betaine intermediate which cyclizes to an oxaphosphetane. This intermediate collapses to form the desired alkene and triphenylphosphine oxide (TPPO). The formation of the extremely strong P=O bond in TPPO is the thermodynamic driving force of the reaction.[16]

Causality and Comparison to HWE:

-

Base Strength: The Wittig reaction often requires stronger, non-nucleophilic bases (like BuLi) compared to the HWE reaction (NaOMe, NaH).

-

Byproduct Removal: The primary byproduct, TPPO, is non-polar and can be difficult to separate from the desired non-polar product, often requiring extensive column chromatography.[17] This contrasts sharply with the water-soluble phosphate byproduct of the HWE reaction, which is easily removed by an aqueous wash.[7][15]

-

Stereoselectivity: For this synthesis, a stabilized ylide (due to the cyano group) would be used, which generally favors the formation of the (E)-alkene, similar to the HWE reaction.[15]

The Knoevenagel Condensation

The Knoevenagel condensation is a reaction between a carbonyl compound and a molecule with an active methylene group, catalyzed by a weak base like piperidine or potassium phosphate.[18][19][20]

Mechanistic Principles: For this synthesis, terephthalaldehyde would react with a compound like 2-(p-tolyl)acetonitrile. The basic catalyst deprotonates the active methylene group (the carbon adjacent to both the phenyl ring and the cyano group), creating a carbanion. This carbanion then attacks the aldehyde carbonyl. The resulting alkoxide is protonated, and a subsequent dehydration (elimination of water) yields the cyanostyryl C=C bond.[19] The reaction is known to produce (E)-isomers in high yields.[18]

Causality and Comparison:

-

Simplicity: The Knoevenagel condensation can be simpler to perform than Wittig-type reactions, often using milder bases and conditions.[18][20]

-

Starting Materials: The choice of starting materials is different. Instead of building a phosphorus-based reagent, one starts with an active methylene compound, which may be more or less accessible depending on the specific substitution pattern desired.

-

Scope: While effective, the reaction can sometimes be followed by subsequent cyclization or Michael additions, especially with more complex substrates, which can complicate the product profile.[18][21]

Mechanism of the Horner-Wadsworth-Emmons Reaction

Caption: The core mechanism of the HWE reaction.

Comparative Analysis of Synthesis Pathways

To provide a clear basis for experimental decisions, the three primary pathways are compared below based on key performance indicators.

| Parameter | Horner-Wadsworth-Emmons (HWE) | Wittig Reaction | Knoevenagel Condensation |

| Typical Yield | Very High (e.g., >90%)[11] | Good to High | Good to High (>80%)[18] |

| Stereoselectivity | Excellent for (E)-alkene[7] | Good for (E)-alkene (with stabilized ylides)[15] | Excellent for (E)-alkene[18] |

| Key Reagents | Phosphonate ester, aldehyde, moderate base (e.g., NaOMe) | Phosphonium salt, aldehyde, strong base (e.g., BuLi) | Active methylene compound, aldehyde, weak base |

| Byproduct | Water-soluble phosphate salt | Triphenylphosphine oxide (TPPO) | Water |

| Purification | Simple (aqueous extraction)[7] | Often difficult (chromatography required) | Generally straightforward |

| Scalability | Excellent; demonstrated in industrial processes[11] | Moderate; byproduct removal can be an issue | Good |

| Overall Assessment | Highly Recommended: Most robust and efficient method. | Feasible: A classic alternative but less practical due to purification challenges. | Good Alternative: A simpler, milder option if suitable starting materials are available. |

Purification and Characterization

Regardless of the synthetic route, the final product requires purification and characterization to confirm its identity and purity.

-

Purification: The crude product is typically a solid. Recrystallization from a suitable solvent like methanol, ethanol, or DMF is a common and effective method for purification.[11] Washing the crude solid with solvents that dissolve impurities but not the product is also effective.

-

Characterization: The structure of this compound can be confirmed using standard spectroscopic techniques:

-

NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical environment of the hydrogen and carbon atoms, confirming the connectivity and stereochemistry (E-configuration is indicated by a large coupling constant, ~16 Hz, for the vinyl protons).[17]

-

Infrared (IR) Spectroscopy: Will show characteristic peaks for the cyano group (C≡N stretch) around 2220 cm⁻¹ and C=C stretching for the aromatic rings and alkene bonds.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound (332.4 g/mol ).[1]

-

Melting Point: A sharp melting point (literature values range from 206-236°C) is a good indicator of purity.[22][23]

-

Conclusion

The synthesis of this compound is most effectively achieved via the Horner-Wadsworth-Emmons reaction. This pathway offers a superior combination of high yield, excellent (E)-stereoselectivity, and straightforward purification, making it ideal for both laboratory-scale and industrial production. While the Wittig reaction and Knoevenagel condensation represent viable alternatives, they present challenges in byproduct removal and starting material considerations, respectively. The detailed protocol and mechanistic insights provided in this guide offer researchers a robust framework for the successful synthesis and validation of this important fluorescent compound.

References

-

Synthesis of Substituted Stilbenes via the Knoevenagel Condensation . MDPI. [Link]

-

The Knoevenagel Condensation . ResearchGate. [Link]

-

Horner-Wadsworth-Emmons Reaction . NROChemistry. [Link]

-

Wittig Reaction - Examples and Mechanism . Master Organic Chemistry. [Link]

-

Supporting information . The Royal Society of Chemistry. [Link]

-

Combination of Knoevenagel Polycondensation and Water-Assisted Dynamic Michael-Addition-Elimination for the Synthesis of Crystalline Vinylic 2D Covalent Organic Frameworks . National Taiwan University Repository. [Link]

-

A Solvent Free Wittig Reaction . University of Wisconsin-Madison Chemistry Department. [Link]

- Process for preparing a mixture of 1-(2-chloro)styryl-4-(2-cyano) styrylbenzene and 1,4,-bis(2-cyanostyryl)benzene.

-

Horner–Wadsworth–Emmons reaction . Wikipedia. [Link]

-

The Wittig Reaction: Synthesis of Alkenes . Barnard College Chemistry Department. [Link]

-

One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst . MDPI. [Link]

-

Wittig Reaction . Organic Chemistry Portal. [Link]

-

Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives . National Institutes of Health. [Link]

-

Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products . CONICET Digital Repository. [Link]

-

Recent Progress in the Horner-Wadsworth-Emmons Reaction . ResearchGate. [Link]

-

1,4-Bis(2-cyanostyryl)benzene . LookChem. [Link]

- Synthesis of fluorescent dye 1, 4-bis (o-cyanostyryl) benzene.

-

Convenient procedure of Horner–Wadsworth–Emmons olefination for the synthesis of simple and functionalized α,β-unsaturated nitriles . ResearchGate. [Link]

-

Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds . MDPI. [Link]

- Regiospecific process for the preparation of 4-[1-(4-cyanophenyl)-1-(1,2,4-triazol-1-yl)methyl]benzonitrile.

-

Benzonitrile, 2,2'-(1,4-phenylenedi-2,1-ethenediyl)bis- . PubChem. [Link]

Sources

- 1. This compound | 13001-38-2 [chemicalbook.com]

- 2. This compound, CasNo.13001-38-2 Beijing FLY Science & Tech. Co.; Ltd China (Mainland) [bjflychem.lookchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Benzonitrile, 2,2'-(1,4-phenylenedi-2,1-ethenediyl)bis- | C24H16N2 | CID 6437806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. KR970007343B1 - Process for preparing a mixture of 1-(2-chloro)styryl-4-(2-cyano) styrylbenzene and 1,4,-bis(2-cyanostyryl)benzene - Google Patents [patents.google.com]

- 6. es.tnjchem.com [es.tnjchem.com]

- 7. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 9. researchgate.net [researchgate.net]

- 10. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 11. 1,4-Bis(2-cyanostyryl)benzene synthesis - chemicalbook [chemicalbook.com]

- 12. web.mnstate.edu [web.mnstate.edu]

- 13. Wittig Reaction [organic-chemistry.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. community.wvu.edu [community.wvu.edu]

- 17. rsc.org [rsc.org]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. irep.ntu.ac.uk [irep.ntu.ac.uk]

- 22. lookchem.com [lookchem.com]

- 23. This compound - Safety Data Sheet [chemicalbook.com]

A Technical Guide to Aggregation-Induced Emission in Cyanostyrylbenzenes

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the photophysical phenomenon of Aggregation-Induced Emission (AIE) as it pertains to the cyanostyrylbenzene class of molecules. We will dissect the core mechanisms, detail robust experimental protocols for characterization, and highlight applications relevant to biomedical research and drug development.

Introduction: Overturning a Paradigm

In traditional photophysics, the aggregation of fluorescent molecules, or chromophores, is typically viewed as a detriment. A phenomenon known as Aggregation-Caused Quenching (ACQ) dictates that as these molecules draw closer, their light emission diminishes or is extinguished entirely.[1][2] This occurs because the formation of aggregates, such as excimers, opens up non-radiative decay pathways, allowing excited-state energy to be dissipated as heat or through other quenching processes.[2]

However, in 2001, a paradigm-shifting discovery was made: a class of molecules that behaved in the exact opposite manner.[3] These molecules were largely non-emissive when dissolved in a solvent but became intensely luminescent upon aggregation.[3][4] This phenomenon was termed Aggregation-Induced Emission (AIE) .

Cyanostyrylbenzenes have emerged as a prominent and versatile class of AIE luminogens (AIEgens). Their unique "propeller-shaped" molecular structures are central to their AIE characteristics, making them ideal candidates for a wide array of applications, from bio-imaging to smart materials.[4][5]

The Core AIE Mechanism in Cyanostyrylbenzenes

The generally accepted mechanism for AIE is the Restriction of Intramolecular Motions (RIM) .[6][7][8] In dilute solutions, AIEgens can freely undergo various intramolecular rotations and vibrations. These motions act as efficient non-radiative pathways for the excited-state energy to decay, resulting in weak or no fluorescence.[6][7] When the molecules aggregate in a poor solvent, in the solid state, or are confined within a rigid matrix, these motions are physically hindered.[6][9] This blockage of non-radiative channels forces the excited-state energy to be released as light, leading to a dramatic increase in fluorescence intensity.[6][9]

The RIM mechanism can be further broken down into two key components:

-

Restriction of Intramolecular Rotation (RIR): This involves the hindrance of the rotational motion of parts of the molecule, such as the phenyl rings.[3][8]

-

Restriction of Intramolecular Vibration (RIV): This refers to the suppression of vibrational motions within the molecular structure.[8]

In cyanostyrylbenzenes, the interplay of their electronic properties and molecular geometry is critical to this mechanism.

The Role of Intramolecular Charge Transfer (ICT)

Many cyanostyrylbenzene derivatives are designed with a donor-π-acceptor (D-π-A) architecture. The cyano group (-CN) is a strong electron-withdrawing group (acceptor), while other parts of the molecule, such as triphenylamine or phenothiazine, act as electron donors.[10][11][12]

Upon photoexcitation, an electron is transferred from the donor to the acceptor part of the molecule, forming an Intramolecular Charge Transfer (ICT) state.[10][11][13][14] In polar solvents, this charge-separated state is stabilized, but the molecule's flexible structure allows for twisting and rotation.[11][13] This can lead to the formation of a fully charge-separated, non-emissive "twisted" ICT (TICT) state, which efficiently quenches fluorescence.[11]

From Solution to Aggregate: A Tale of Two Fates

The diagram below illustrates the competing decay pathways for a typical cyanostyrylbenzene AIEgen in solution versus the aggregated state.

Caption: The AIE mechanism: competing decay pathways in solution vs. aggregate states.

In essence, aggregation restricts the torsional motions required to form the non-emissive TICT state.[13] This restriction blocks the primary non-radiative decay channel, forcing the excited molecule to release its energy radiatively as a photon, thus "switching on" the fluorescence.[6][13]

Experimental Characterization of AIE

A systematic approach is required to confirm and quantify the AIE properties of a cyanostyrylbenzene derivative. The following workflow outlines the key experimental steps.

Caption: Standard experimental workflow for the characterization of an AIEgen.

Protocol: AIE Property Evaluation

This protocol details the most common method for inducing and measuring AIE activity using a solvent/anti-solvent approach.

Objective: To determine if a compound exhibits AIE and to quantify the fluorescence enhancement.

Materials:

-

The cyanostyrylbenzene compound of interest.

-

A "good" solvent in which the compound dissolves well (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM)).

-

An "anti-solvent" in which the compound is poorly soluble (e.g., Water, Hexane).

-

Spectrofluorometer and UV-Vis spectrophotometer.

-

Quartz cuvettes.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of the compound in the "good" solvent (e.g., 1 mM in THF).

-

Serial Dilutions: Create a series of solutions in separate cuvettes. Start with the pure THF solution. Then, create mixtures with increasing fractions of the anti-solvent (water). For example, prepare THF/water mixtures with water fractions (ƒw) of 10%, 20%, 30%, 40%, 50%, 60%, 70%, 80%, 90%, and 95% by volume. The final concentration of the AIEgen should be kept constant (e.g., 10 µM) across all samples.

-

Spectroscopic Measurements:

-

For each mixture, immediately record the UV-Vis absorption spectrum.

-

Subsequently, record the photoluminescence (PL) emission spectrum. Ensure the excitation wavelength is set at or near the absorption maximum.

-

-

Data Analysis:

-

Plot the PL intensity at the emission maximum (λem,max) against the water fraction (ƒw).

-

A significant increase in PL intensity at higher water fractions is the hallmark of AIE.[15]

-

The ratio of the PL intensity in the aggregated state (e.g., ƒw = 90%) to the solution state (ƒw = 0%) provides a quantitative measure of the AIE effect.

-

Protocol: Photoluminescence Quantum Yield (PLQY)

Objective: To quantify the efficiency of the emission process.

Principle: The relative method is used, comparing the integrated fluorescence intensity and absorbance of the sample to a well-characterized standard with a known quantum yield (e.g., Quinine Sulfate in 0.1 M H₂SO₄, ΦF = 0.54).

Methodology:

-

Prepare Solutions: Prepare a series of dilute solutions of both the AIEgen (in the aggregated state, e.g., 90% water/THF) and the standard, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

-

Measure Spectra: Record the absorbance at the excitation wavelength and the integrated fluorescence emission spectrum for each solution.

-

Calculate PLQY: Use the following equation:

Φₓ = Φₛₜ * (Iₓ / Iₛₜ) * (Aₛₜ / Aₓ) * (ηₓ² / ηₛₜ²)

Where:

-

Φ is the quantum yield.

-

I is the integrated emission intensity.

-

A is the absorbance at the excitation wavelength.

-

η is the refractive index of the solvent.

-

Subscripts 'x' and 'st' denote the sample and the standard, respectively.

-

Data Summary

The photophysical properties of AIE-active cyanostyrylbenzenes are highly dependent on their specific molecular structure. The table below presents representative data for illustrative purposes.

| Compound Type | Solvent (ƒw=0%) λem (nm) | Aggregate (ƒw=90%) λem (nm) | PLQY (ΦF) in Aggregate | AIE Enhancement (I/I₀) |

| TPE-based Cyano-Derivative | ~480 | ~485 | ~0.60 | >100 fold |